3-Chloro-5-fluoro-2-hydroxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

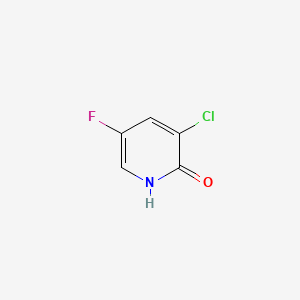

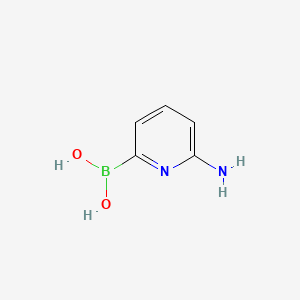

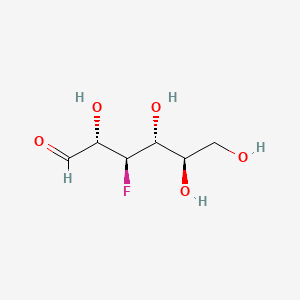

3-Chloro-5-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used as building blocks in the synthesis of more complex compounds .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-2-hydroxypyridine consists of a pyridine ring with chlorine, fluorine, and hydroxyl substituents . The InChI key for this compound is IETLNKVWDZYCPN-UHFFFAOYSA-N .Scientific Research Applications

Hydroxypyridinone Complexes and Metal Chelation

Hydroxypyridinones, a class of compounds that includes 3-Chloro-5-fluoro-2-hydroxypyridine, have been extensively studied for their metal chelating properties. These compounds are particularly effective in chelating aluminum and iron, suggesting their potential application in treating diseases associated with metal ion accumulation, such as neurodegenerative disorders. Studies highlight the efficiency of hydroxypyridinone derivatives as orally active aluminum chelators, indicating their promise for medical uses in conditions like Alzheimer's disease and other cognitive impairments associated with metal toxicity (Santos, 2002).

Antifungal and Anticancer Applications

The conversion of hydroxypyridine derivatives into fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has been a cornerstone in cancer chemotherapy. These derivatives, through biomodulation and as prodrugs, enhance the therapeutic effectiveness and reduce the toxicity of 5-FU in treating a wide range of cancers, including colorectal, breast, and gastric cancers. The development and clinical application of these compounds demonstrate their significant role in advancing cancer treatment modalities (Malet-Martino & Martino, 2002).

Photodynamic Therapy Enhancement

In the context of photodynamic therapy (PDT), hydroxypyridinones have been utilized to enhance the accumulation of protoporphyrin IX, a critical agent in PDT. The manipulation of hydroxypyridinone structures can improve the clinical outcomes of PDT for various skin conditions by optimizing intralesional content of therapeutic agents. This suggests that derivatives of 3-Chloro-5-fluoro-2-hydroxypyridine may also find applications in enhancing the efficacy of PDT treatments (Gerritsen et al., 2008).

Mechanistic Insights into Antiviral and Antimicrobial Activity

The fluorine substitution on nucleotides, analogous to the structural modifications seen in 3-Chloro-5-fluoro-2-hydroxypyridine, plays a crucial role in antiviral activities. These modifications influence the kinetic parameters of nucleotide incorporation by viral enzymes, enhancing the antiviral efficacy of compounds against HIV-1 and potentially other viruses. This underscores the importance of structural modifications in developing potent antiviral therapies (Ray et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 3-fluoro-5-hydroxypyridine have been used in the preparation of pyridine derivatives as thyroid hormone β receptor agonists . This suggests that 3-Chloro-5-fluoro-2-hydroxypyridine may also interact with similar targets.

Pharmacokinetics

It’s known that the compound has a high gi absorption , which suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of 3-Chloro-5-fluoro-2-hydroxypyridine can be influenced by various environmental factors. For instance, its storage condition is recommended to be under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.

properties

IUPAC Name |

3-chloro-5-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMUGAHLHATIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857093 |

Source

|

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoropyridin-2-ol | |

CAS RN |

1214345-43-3 |

Source

|

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)

methanone](/img/structure/B582118.png)